3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
Description
3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a naphthoxazine derivative characterized by a fused naphthalene-oxazine scaffold substituted with phenyl and 3,4-dichlorophenyl groups. Its structural uniqueness arises from the electron-withdrawing dichlorophenyl group, which may enhance binding interactions in biological systems compared to analogues with simpler substituents.
Properties
CAS No. |
24609-74-3 |
|---|---|
Molecular Formula |
C24H17Cl2NO |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-phenyl-2,3-dihydro-1H-benzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C24H17Cl2NO/c25-19-12-10-17(14-20(19)26)24-27-23(16-7-2-1-3-8-16)22-18-9-5-4-6-15(18)11-13-21(22)28-24/h1-14,23-24,27H |
InChI Key |
PKYMTSJXAMCLLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC(N2)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine can be achieved through several methods:
Conventional Method: This involves the reaction of 2-hydroxy-1,4-naphthoquinone with aromatic amines and formaldehyde under reflux conditions.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Mechanochemical Synthesis: This involves the use of mechanical force to drive the reaction, often in a ball mill.
Chemical Reactions Analysis
3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions:
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, antibacterial, and anticancer agent.
Materials Science: Oxazine derivatives are used in the development of polymers and resins with high thermal stability and mechanical strength.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine involves its interaction with cellular targets:
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating both intrinsic and extrinsic pathways. It causes a loss in mitochondrial membrane potential and activates caspase-9 and -3, leading to the cleavage of PARP-1.
Enzyme Inhibition: The compound can inhibit enzymes such as lipoxygenase, which is involved in inflammatory processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The oxazine ring in naphthoxazine derivatives typically adopts a half-chair conformation , as observed in compounds like 3-(1,3-benzodioxol-5-yl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine (dihedral angle of 8.52° between fused benzene and naphthyl rings) . Key structural variations include:
- Substituent Effects: 3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine (5f): Exhibits a single chlorine substituent at the para position, leading to a planar arrangement of the chlorophenyl group . 3-Benzyl or 3-(4-nitrophenyl) derivatives: Bulky or strongly electron-deficient groups may distort the oxazine ring geometry, as seen in compounds 6e and 6f .
Physical Properties
- Melting Points: 3-(3,4-Dichlorophenyl) analogue: Not explicitly reported, but related compounds like 6e (benzyl-substituted) melt at 137–138°C, while 4c (4-chlorophenyl) melts at 103–104°C . 3-(4-Nitrophenyl) derivative (6f): Higher melting points are expected due to nitro group polarity, though data are incomplete .
- Spectroscopic Data :
- ¹H NMR : Substituents influence chemical shifts; e.g., the benzyl group in 6e causes aromatic proton signals at δ 7.35–7.10 (14H), while the dichlorophenyl group would likely deshield nearby protons .
Biological Activity
3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, as well as its synthesis and structural characteristics.
Synthesis
The compound can be synthesized through various methods. A notable approach involves the cyclo-condensation of derivatives of phenols or naphthols with formaldehyde and primary amines in an eco-friendly manner. This method has been shown to yield good results in terms of purity and yield .
Antibacterial Activity
Research indicates that derivatives of 1,3-dihydro-1H-naphtho[1,2-e][1,3]oxazines exhibit significant antibacterial properties. For instance, several synthesized compounds were tested against Gram-positive and Gram-negative bacteria. Specific compounds demonstrated notable efficacy:
| Compound | Activity Type | Effectiveness |
|---|---|---|
| 3c | Antibacterial | Significant |
| 3e | Antibacterial | Significant |
| 7a | Antibacterial | Significant |
| 7l | Antifungal | Moderate |
These findings suggest that the presence of the naphtho[1,2-e][1,3]oxazine structure contributes positively to antibacterial activity .
Antifungal Activity
The compound also showed moderate antifungal activity. The testing against various fungal strains revealed that while some derivatives displayed strong antibacterial properties, their antifungal efficacy was comparatively lower. The compound 7l was noted for its moderate antifungal activity .
Anticancer Activity
The cytotoxicity of various naphtho[1,2-e][1,3]oxazine derivatives was assessed using different cancer cell lines. Notably:
| Compound | Cancer Type | Effectiveness |
|---|---|---|
| 3e | Breast | High |
| 7e | Lung | High |
| 3c | Colon | Moderate |
These results indicate that certain derivatives can inhibit cell proliferation effectively in cancer models .
The biological activities of these compounds may be attributed to their ability to interact with specific biological targets within the cells. For instance, some studies suggest that oxazine derivatives may act as modulators of certain receptors or enzymes involved in cellular signaling pathways related to growth and proliferation .
Case Studies
Several studies have documented the synthesis and biological evaluation of naphtho[1,2-e][1,3]oxazines:
- Study A : Investigated the antibacterial effects of synthesized naphtho[1,2-e][1,3]oxazines against a panel of bacterial strains. Results showed significant inhibition zones for specific compounds.
- Study B : Focused on the anticancer properties of these compounds using MTT assays on various cancer cell lines. The study concluded that specific substitutions on the naphtho structure enhance cytotoxicity.
Q & A
Q. How are structure-activity relationships (SARs) established for antimicrobial naphthooxazines?
- Methodological Answer : Substituent effects are mapped using Hammett σ constants. For example, 8-bromo derivatives with 3,4-dimethoxyphenyl groups exhibit enhanced activity (MIC = 8 µg/mL) due to increased lipophilicity (logP = 3.2) and membrane penetration, validated via time-kill assays and SEM imaging of bacterial cell wall disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
